molecular formula C12H14N2O B8544778 2-Amino-4-isopropoxyquinoline

2-Amino-4-isopropoxyquinoline

Cat. No.: B8544778
M. Wt: 202.25 g/mol
InChI Key: IHLOIMORUVNXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropoxyquinoline is a substituted quinoline derivative characterized by an amino group at the 2-position and an isopropoxy group at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological applications, particularly in antimalarial and anticancer research, where substituent positioning and electronic effects critically influence activity .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yloxyquinolin-2-amine

InChI

InChI=1S/C12H14N2O/c1-8(2)15-11-7-12(13)14-10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,13,14)

InChI Key

IHLOIMORUVNXBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-4-isopropoxyquinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis, and inferred biological implications.

Substituent Positioning and Electronic Effects

  • 4-Isopropoxy group: The bulky isopropoxy substituent at position 4 enhances lipophilicity, which may improve membrane permeability compared to smaller groups (e.g., methoxy or chloro).
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): 4-Amino group: A hallmark of antimalarial 4-aminoquinolines (e.g., chloroquine), this group facilitates heme binding in parasites. Position 4 substitution is critical for classical antimalarial activity . Chlorophenyl and methoxyphenyl groups: These substituents at positions 2 and 3 add steric bulk and modulate electronic properties, as evidenced by its melting point (223–225°C) and synthetic use of PdCl₂ catalysts .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Functional Groups
This compound 2-NH₂, 4-O-iPr Not reported Amino, ether
4k 4-NH₂, 2-Cl-Ph, 3-MeO-Ph 223–225 Amino, chloro, methoxy
4-Aminoquinoline (Chloroquine) 4-NH₂, 7-Cl 87–92 Amino, chloro
  • Lipophilicity: The isopropoxy group in this compound likely increases logP compared to methoxy or amino-substituted analogs, favoring passive diffusion across biological membranes.
  • Solubility: Amino groups generally enhance aqueous solubility, but the bulky isopropoxy group may counterbalance this effect, reducing polarity.

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